molecular formula C5H13NO2 B13676925 (2R,3R)-3-Amino-4-methoxy-2-butanol

(2R,3R)-3-Amino-4-methoxy-2-butanol

Katalognummer: B13676925
Molekulargewicht: 119.16 g/mol
InChI-Schlüssel: GJEAWVIMAWIHHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-Amino-4-methoxy-2-butanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group and a methoxy group attached to a butanol backbone. The compound’s chirality, due to the presence of two stereocenters, makes it an interesting subject for stereochemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-4-methoxy-2-butanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of enzymatic resolution techniques to separate the enantiomers.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst. This method is favored for its efficiency and scalability. Additionally, biocatalytic methods using specific enzymes have been explored for large-scale production due to their selectivity and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3R)-3-Amino-4-methoxy-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted butanols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-Amino-4-methoxy-2-butanol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,3R)-3-Amino-4-methoxy-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    (2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-Hydroxybupropion: A metabolite of bupropion with similar stereochemical properties but distinct pharmacological activity.

Uniqueness: (2R,3R)-3-Amino-4-methoxy-2-butanol is unique due to its specific combination of functional groups and chirality, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C5H13NO2

Molekulargewicht

119.16 g/mol

IUPAC-Name

3-amino-4-methoxybutan-2-ol

InChI

InChI=1S/C5H13NO2/c1-4(7)5(6)3-8-2/h4-5,7H,3,6H2,1-2H3

InChI-Schlüssel

GJEAWVIMAWIHHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(COC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.